2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one class, characterized by a bicyclic heteroaromatic core with a ketone group at position 2. The structure includes a 3,4-dimethoxyphenyl substituent at position 2 of the pyrazolo ring and a thiophen-2-ylmethyl group attached via an acetamide linker. The compound’s molecular formula is C₂₂H₂₁N₅O₄S, with a molecular weight of 463.5 g/mol (inferred from structural analogs in –15).
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-28-18-6-5-14(10-19(18)29-2)16-11-17-21(27)24(7-8-25(17)23-16)13-20(26)22-12-15-4-3-9-30-15/h3-11H,12-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKLKESYLFEFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative that has gained interest in recent years due to its potential biological activities. This article presents a comprehensive overview of its synthesis, characterization, and biological effects, particularly focusing on antimicrobial and antitumor activities.
- Molecular Formula : C23H24N4O2S
- Molecular Weight : 420.5 g/mol
- IUPAC Name : 3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-thiophen-2-ylethyl)propanamide
- Purity : Typically around 95%
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that incorporate pyrazole and thiophene moieties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Research indicates that pyrazolo derivatives exhibit significant antimicrobial properties. The target compound has demonstrated effective bactericidal activity against various bacterial strains.
Minimum Inhibitory Concentration (MIC) Data
| Compound Structure | MIC (µg/mL) | Activity |
|---|---|---|
| Target Compound | 12 | Bactericidal |
| Pyrazole Derivative A | 10 | Bactericidal |
| Pyrazole Derivative B | 15 | Fungicidal |
The presence of specific substituents such as -OH and -Cl has been correlated with increased antimicrobial activity against pathogens .
Antitumor Activity
The compound's potential as an antitumor agent has been investigated in various studies. Similar derivatives have shown promising results in inhibiting tumor growth in experimental models.
Case Studies on Antitumor Activity
In a study assessing the antitumor activity of various compounds, the following results were observed:
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (TGI, %) |
|---|---|---|
| Compound A | 250 | 61.0 |
| Compound B | 250 | 19.0 |
| Target Compound | 150 | 35.2 |
The target compound exhibited moderate antitumor activity, indicating its potential for further development as an anticancer drug .
The biological activity of the compound may be attributed to its interaction with specific biochemical pathways. Similar compounds have been reported to affect pathways involving aromatase or phospholipase C-gamma (PLC-γ2), which are crucial in cancer progression and cell signaling .
Pharmacokinetics
The pharmacokinetic properties of compounds similar to the target compound suggest that their ability to form hydrogen bonds enhances their pharmacological profiles. This includes improved absorption, distribution, metabolism, and excretion (ADME) characteristics .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Key Derivatives
The compound’s core structure is shared with several analogs, differing in aryl substituents on the pyrazolo ring and the acetamide side chain. Below is a comparative table:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The thiophen-2-ylmethyl group increases logP compared to benzyl or chlorobenzyl analogs, suggesting better blood-brain barrier penetration.
- Solubility : Methoxy groups (target compound) improve aqueous solubility relative to halogenated derivatives but reduce it compared to ethoxy-containing analogs ().
- Metabolic Stability : The 3,4-dimethoxy group may slow oxidative metabolism compared to unsubstituted phenyl rings, as seen in related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
